2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H14BCl2NO2 . It is also known as 2,6-Dichloropyridine-4-boronic Acid Pinacol Ester .
Synthesis Analysis
The synthesis of this compound involves the replacement of the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C11H14BCl2NO2 . More detailed crystallographic data may be found in supplementary materials .Chemical Reactions Analysis
This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 116.0 120.0 °C and a predicted boiling point of 373.2±42.0 °C . Its density is predicted to be 1.24±0.1 g/cm3 .Scientific Research Applications
Synthesis and Conformational Insights 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in the field of organic synthesis and structural analysis. Studies have focused on the synthesis of related boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These compounds were synthesized through a multi-step substitution reaction, and their structures were confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Additionally, the molecular structures were validated and analyzed through X-ray diffraction and density functional theory (DFT) calculations, revealing a good consistency between the optimized molecular structures and the crystal structures. The studies further explored the molecular electrostatic potential and frontier molecular orbitals, providing insights into the physicochemical properties of the compounds (Huang et al., 2021).
Characterization and Reactivity Another study focused on a pyridin-2-ylboron derivative, which is structurally related to 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The research compared the structure of this compound with its regioisomer, noting differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Although these structural variations didn't explain the observed differences in chemical reactivity between the two compounds, the study highlighted the importance of molecular orbital distributions, specifically the HOMO and LUMO, in understanding and predicting the chemical behavior of such compounds (Sopková-de Oliveira Santos et al., 2003).
Applications in Material Science The compound is also of interest in material science, particularly in the synthesis of polymers. For instance, polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, synthesized using 2,2′-(9,9-dihexyl-9H-fluoren-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), have been described. These polymers exhibit notable solubility in common organic solvents and present deep colors, indicating potential applications in organic electronics and photonics (Welterlich, Charov, & Tieke, 2012).
Electrochemistry and Luminescent Properties Furthermore, boron-based anion acceptors (AAs) containing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied for their application in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). The research highlights the significance of the Lewis acidity of borate and the electron pair withdrawal or donation effects of functional groups (like pyridine and aniline) on the electrochemical performance of the batteries (Kucuk & Abe, 2020). Additionally, the luminescent properties of fluorene copolymers bearing DCM pendants, synthesized via palladium-catalyzed Suzuki coupling reactions involving similar boron-based compounds, have been explored, showcasing their potential in optoelectronic applications (Cheon et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLXLWZJOQBPQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660607 | |
Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1073371-78-4 | |
Record name | Pyridine, 2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.